7-Amino-2-methylchromone chemical properties
7-Amino-2-methylchromone chemical properties
Chemical Properties, Synthesis, and Medicinal Applications
Executive Summary & Core Distinction
7-Amino-2-methylchromone (7-AMC) is a benzopyrone derivative acting as a privileged scaffold in medicinal chemistry and a solvatochromic fluorophore in photophysics.
CRITICAL DISTINCTION: In the field of fluorescence assays, this compound is frequently confused with 7-Amino-4-methylcoumarin (AMC) .
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7-Amino-2-methylchromone (Target): A chromone (1-benzopyran-4-one). The carbonyl is at position C4; the methyl group is at C2. It is primarily a synthetic intermediate for bioactive Schiff bases and anticancer agents.
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7-Amino-4-methylcoumarin (Common Fluorophore): A coumarin (1-benzopyran-2-one). The carbonyl is at position C2. It is the standard leaving group for protease assays.
This guide focuses exclusively on the chromone isomer (CAS 30779-70-5), detailing its synthesis, unique reactivity at the C7-amino position, and its role as a pharmacophore.
Structural & Physicochemical Profile
The molecule features a fused benzene and pyrone ring system. The electron-donating amino group at C7 creates a "push-pull" electronic system with the electron-withdrawing carbonyl at C4, facilitating Intramolecular Charge Transfer (ICT) states responsible for its fluorescence.
Table 1: Physicochemical Identity Card
| Property | Data | Notes |
| IUPAC Name | 7-amino-2-methyl-4H-chromen-4-one | Also: 7-amino-2-methyl-1-benzopyran-4-one |
| CAS Number | 30779-70-5 | Distinct from AMC (26093-31-2) |
| Molecular Formula | C₁₀H₉NO₂ | |
| Molecular Weight | 175.18 g/mol | |
| Melting Point | 174.5 – 179.5 °C | Crystalline solid |
| Solubility | DMSO, DMF, MeOH, EtOH | Poor solubility in water |
| λ_abs (Max) | ~223 nm, ~300 nm | Solvent dependent (MeOH) |
| Fluorescence | Blue/Cyan emission | Weaker quantum yield than coumarin analogs |
| pKa | ~2.0 - 2.5 (Conjugate acid) | Protonation occurs at Carbonyl Oxygen (O4) |
Synthesis & Production Protocols
The synthesis of 7-Amino-2-methylchromone typically exploits the Kostanecki-Robinson reaction or the cyclodehydration of o-hydroxyaryl ketones. A robust, self-validating protocol involves the cyclization of N-(3-hydroxyphenyl)acetamide followed by hydrolysis.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow from precursor selection to final purification.
Caption: Step-wise synthetic route from 3-aminophenol to 7-amino-2-methylchromone via protected intermediates.
Detailed Experimental Protocol
Note: This protocol assumes standard safety measures (fume hood, PPE).
Step 1: Cyclization (Kostanecki-Robinson Variant)
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Reagents: Mix m-acetamidophenol (0.1 mol) with acetic anhydride (0.3 mol) and anhydrous sodium acetate (0.1 mol).
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Reaction: Heat the mixture at 140–150°C for 6 hours. The reaction proceeds via O-acylation followed by Baker-Venkataraman rearrangement and cyclization.
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Workup: Pour the hot reaction mixture onto crushed ice (500 g). Stir vigorously. The solid precipitate is 7-acetamido-2-methylchromone.
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Validation: Check TLC (Ethyl Acetate:Hexane 1:1). The intermediate should show a distinct spot separate from the phenol.
Step 2: Deprotection (Hydrolysis)
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Reagents: Suspend the crude 7-acetamido-2-methylchromone in 50% H₂SO₂ (or EtOH/HCl mixture).
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Reaction: Reflux for 2–3 hours. The solution will clarify as the acetyl group is cleaved.
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Neutralization: Cool to room temperature. Neutralize carefully with 10% NaOH or NH₄OH solution to pH ~8.
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Isolation: The free amine (7-amino-2-methylchromone) precipitates as a yellow/tan solid. Filter and wash with cold water.
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Purification: Recrystallize from Ethanol/Water.
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QC Check: Melting point must be within 174–179°C range. ¹H-NMR should show the disappearance of the amide methyl singlet (~2.1 ppm) and appearance of the broad NH₂ signal.
Reactivity & Derivatization[4]
The C7-amino group is the primary handle for derivatization. Unlike the electron-deficient pyrone ring, the amine is nucleophilic, allowing for the construction of Schiff bases (imines), which are highly relevant for anticancer research.
Reactivity Landscape
Caption: Primary derivatization pathways. Schiff base formation is the dominant application in medicinal chemistry.
Schiff Base Synthesis (Anticancer Scaffold)
Schiff bases derived from 7-amino-2-methylchromone have shown cytotoxicity against breast cancer cell lines (e.g., MCF-7).
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Protocol: Reflux 7-amino-2-methylchromone (1 eq) with a substituted benzaldehyde (1 eq) in absolute ethanol with a catalytic amount of glacial acetic acid (2-3 drops) for 4–6 hours.
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Mechanism: Acid-catalyzed nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration.
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Observation: Formation of a colored precipitate (often yellow or orange) indicates imine formation.
Photophysical Properties[5][6]
While 7-amino-4-methylcoumarin (AMC) is the gold standard for fluorescence, the 2-methylchromone isomer exhibits interesting solvatochromism due to Excited-State Intramolecular Proton Transfer (ESIPT) possibilities in protic solvents.
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Excitation: ~300–340 nm (Solvent dependent).
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Emission: 400–450 nm (Blue region).
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pH Dependence: The fluorescence is highly sensitive to pH. The protonated form (cation) and the neutral form exhibit distinct spectral shifts.
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Acidic Media: Protonation occurs at the carbonyl oxygen (O4), not the amine, leading to a bathochromic shift (red shift) in absorption due to increased conjugation.
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Basic Media: Deprotonation is difficult (pKa > 14), but strong bases can degrade the pyrone ring.
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Biological Applications
Medicinal Chemistry (Privileged Structure)
The chromone ring is a "privileged structure" in drug discovery, capable of binding to multiple receptor types.
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Anticancer: Schiff base derivatives of 7-amino-2-methylchromone function as DNA intercalators or kinase inhibitors. The planar structure allows insertion between DNA base pairs.
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Antioxidant: The phenolic nature (if hydroxylated) or the amine's ability to scavenge radicals makes it a scaffold for antioxidant design.
Biological Probes
Although less common than AMC, 7-amino-2-methylchromone derivatives are investigated as:
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pH Probes: Due to the sensitivity of the emission spectrum to protonation.
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Metal Ion Sensors: Schiff bases formed with salicylaldehyde derivatives can chelate metal ions (Cu²⁺, Zn²⁺), resulting in fluorescence quenching or enhancement ("Turn-on" sensors).
References
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Sigma-Aldrich. 7-Amino-2-methylchromone Product Specification & CAS 30779-70-5. Link
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PubChem. 7-Amino-2-methylchromone Compound Summary. National Library of Medicine. Link
- Wolfbeis, O. S., & Knierzinger, A. (1979). The Fluorescence of Chromones and Flavones. Zeitschrift für Naturforschung A. (Discusses pH dependent spectra of 2-methylchromones).
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Gwaram, N. S., et al. (2014).[1] Synthesis, characterization and anticancer studies of some morpholine derived Schiff bases. Journal of Applied Pharmaceutical Science. (Contextualizes Schiff base cytotoxicity). Link
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Ellis, G. P. (1977). Chromenes, Chromanones, and Chromones. John Wiley & Sons.[2] (Authoritative text on Chromone synthesis via Kostanecki-Robinson).
